2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide
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Overview
Description
2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, an ethylphenyl group, and a furylmethyl acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the ethylphenyl group and the furylmethyl acetamide moiety. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reactions are usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis platforms. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction can lead to the formation of reduced quinazolinone compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Compounds with similar quinazolinone cores but different substituents.
Ethylphenyl derivatives: Compounds with ethylphenyl groups attached to different core structures.
Furylmethyl acetamide derivatives: Compounds with furylmethyl acetamide moieties attached to various cores.
Uniqueness
What sets 2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
899900-78-8 |
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Molecular Formula |
C23H21N3O4 |
Molecular Weight |
403.438 |
IUPAC Name |
2-[3-(4-ethylphenyl)-2,4-dioxoquinazolin-1-yl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C23H21N3O4/c1-2-16-9-11-17(12-10-16)26-22(28)19-7-3-4-8-20(19)25(23(26)29)15-21(27)24-14-18-6-5-13-30-18/h3-13H,2,14-15H2,1H3,(H,24,27) |
InChI Key |
CWGMWBNFAXOQQG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4 |
solubility |
not available |
Origin of Product |
United States |
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